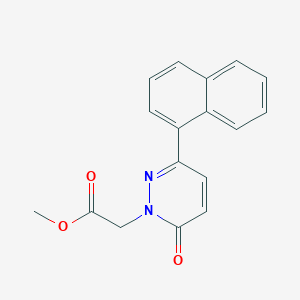

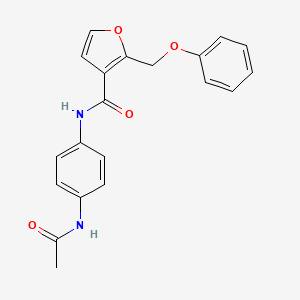

![molecular formula C12H15ClFN3S B2554086 6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1217082-86-4](/img/structure/B2554086.png)

6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a wide range of biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a piperazine ring in the structure suggests that this compound could have unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been reported in the literature. For instance, mono- and difluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using modifications of the Jacobsen cyclization of precursor thiobenzanilides . Although the specific synthesis of 6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using X-ray crystallography. For example, the crystal structure of a related compound, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to confirm the predicted structure from chemical and spectral analysis . The benzimidazole ring system was found to be nearly planar, and the piperazine ring showed a chair conformation. These findings could provide insights into the conformational preferences of the benzothiazole and piperazine rings in 6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride.

Chemical Reactions Analysis

Fluorinated benzothiazoles have been shown to exhibit potent cytotoxicity in vitro against certain human cancer cell lines . The fluorine atom can significantly influence the reactivity and biological properties of these compounds. The specific chemical reactions and interactions of 6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride with biological targets would require further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the presence of fluorine and other substituents. For example, fluorinated benzothiazoles have been used as fluorescent probes due to their sensitivity to pH changes and selectivity in metal cation sensing . The high acidity of the fluorophenol moiety contributes to these properties. The physical and chemical properties of 6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, such as solubility, fluorescence, and acidity, would be important to characterize for potential applications in sensing or as pharmaceuticals.

Scientific Research Applications

DNA Interaction and Fluorescent Staining

One of the notable applications involves the derivative Hoechst 33258, a compound similar in structure, known for its ability to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it an invaluable tool in cell biology for chromosome and nuclear staining, enabling the analysis of nuclear DNA content values through techniques like flow cytometry. Furthermore, Hoechst derivatives, owing to their capacity as minor groove binders, serve as crucial agents in plant cell biology, facilitating the analysis of plant chromosomes. Their application extends beyond staining, as they have found uses as radioprotectors and topoisomerase inhibitors, marking a significant contribution to rational drug design and molecular biology research (Issar & Kakkar, 2013).

Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole derivatives exhibit a broad spectrum of biological activities, marking their importance in medicinal chemistry. The benzothiazole scaffold is integral to numerous natural and synthetic bioactive molecules, displaying a variety of pharmacological activities such as antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This versatility makes benzothiazole a rapidly evolving compound in medicinal chemistry, underscoring its utility in the development of new therapeutic agents (Bhat & Belagali, 2020).

Novel Therapeutic Agents and Rational Drug Design

Benzothiazole derivatives are pivotal in the development of novel therapeutic agents, serving as a foundation for drug design. The structural simplicity and pharmacological diversity of these compounds facilitate the creation of chemical libraries that significantly contribute to drug discovery efforts. The therapeutic potential of benzothiazole and its derivatives is further exemplified in their applications across various pharmacological activities, highlighting their role in advancing cancer chemotherapy and the treatment of a wide range of diseases (Kamal et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit urease enzymes , which are crucial for the survival and colonization of highly pathogenic bacteria .

Mode of Action

It’s suggested that similar compounds inhibit the activity of urease enzymes . This inhibition could potentially prevent ureolytic bacterial infections .

Biochemical Pathways

Compounds with similar structures have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication process that responds to changes in cell-population density . By inhibiting this process, the compound could potentially disrupt biofilm formation, virulence production, and other pathogenic behaviors .

Result of Action

Similar compounds have been found to exhibit higher urease inhibition activity . This could potentially lead to the prevention of ureolytic bacterial infections .

properties

IUPAC Name |

6-fluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3S.ClH/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12;/h2-3,8H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMVCSTXWVQPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)

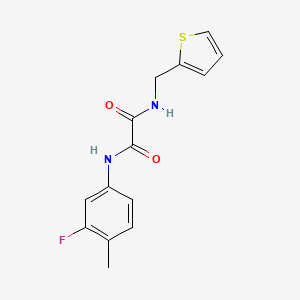

![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

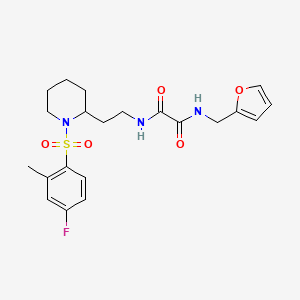

![N-[[4-[(2R)-4-Ethylsulfonyl-2-methylpiperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2554023.png)